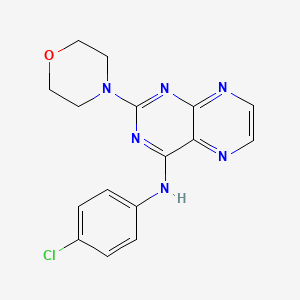

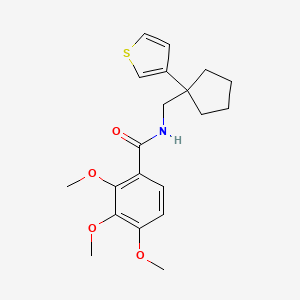

![molecular formula C14H23NO3 B2819376 Tert-butyl 2-oxo-7-azaspiro[4.5]decane-7-carboxylate CAS No. 1793108-63-0](/img/structure/B2819376.png)

Tert-butyl 2-oxo-7-azaspiro[4.5]decane-7-carboxylate

説明

Tert-butyl 2-oxo-7-azaspiro[4.5]decane-7-carboxylate is a chemical compound with the molecular formula C14H23NO3 . It has a molecular weight of 253.34 . The compound is typically stored in a refrigerator and has a physical form of oil .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H23NO3/c1-13(2,3)18-12(17)15-8-4-6-14(10-15)7-5-11(16)9-14/h4-10H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is an oil . It is stored at room temperature .科学的研究の応用

Synthesis and Reactivity

Researchers have developed synthetic routes and investigated the reactivity of compounds structurally related to tert-butyl 2-oxo-7-azaspiro[4.5]decane-7-carboxylate. For example, Moskalenko and Boev (2012) described the synthesis of spirocyclic compounds, highlighting their potential in preparing other biologically active heterocyclic compounds Moskalenko & Boev, 2012. Meyers et al. (2009) outlined efficient synthetic routes to bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, emphasizing its utility for selective derivations Meyers et al., 2009.

Biological Activity Studies

Amirani Poor et al. (2018) conducted an intermolecular Ugi reaction involving gabapentin, leading to novel N-cyclohexyl-3-oxo-2-(3-oxo-2-azaspiro[4.5] decan-2-yl)-3-arylpropanamides and N-(tert-butyl)-2-(3-oxo-2-azaspiro[4.5]decan-2-yl)-2-arylacetamide derivatives, highlighting their potential biological activities and the influence of electron-donating and withdrawing groups on intramolecular hydrogen bond strength Amirani Poor et al., 2018.

Conformational and Structural Analyses

Jakubowska et al. (2013) utilized NMR spectroscopy for the absolute configuration assignment of related spiro compounds, demonstrating the importance of NOESY correlations and chemical shift anisotropy calculations in determining molecular structures Jakubowska et al., 2013.

Synthesis of Spiroaminals

Sinibaldi and Canet (2008) reviewed synthetic strategies for spiroaminals, including 1-oxa-7-azaspiro[4.5]decane and related systems, underlining their significance in natural and synthetic products with biological activities Sinibaldi & Canet, 2008.

Safety and Hazards

The compound is associated with several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

特性

IUPAC Name |

tert-butyl 3-oxo-7-azaspiro[4.5]decane-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-8-4-6-14(10-15)7-5-11(16)9-14/h4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVAJIFUDNIHRCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2(C1)CCC(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

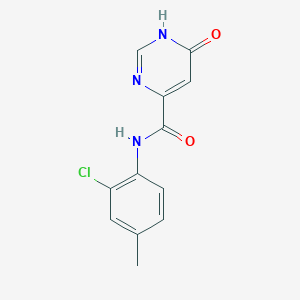

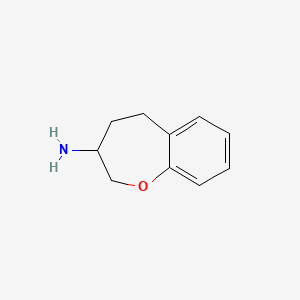

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide](/img/structure/B2819300.png)

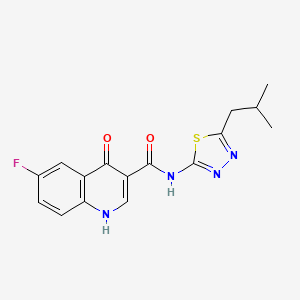

![4-chloro-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2819303.png)

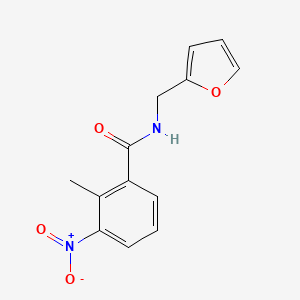

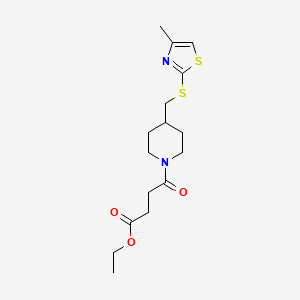

![4-Butyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2819306.png)

![7-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine hydrochloride](/img/structure/B2819313.png)

![2-(5-methyl-3-oxo-1H-pyrazol-2-yl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2819314.png)

![2-[[1-(4-Methyl-3-oxopyrazin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2819315.png)

![4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2819316.png)